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molecular formula C12H8BrClFNO B7976787 1-(4-chloro-2-fluorobenzyl)-5-bromopyridin-2(1H)-one

1-(4-chloro-2-fluorobenzyl)-5-bromopyridin-2(1H)-one

Cat. No. B7976787
M. Wt: 316.55 g/mol
InChI Key: RZSIEFSHELKMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399493B2

Procedure details

According to Scheme 1 Step 2: K2CO3 (10 eq, 0.11 mmol, 16.0 g) and 1-(bromomethyl)-4-chloro-2-fluorobenzene (1.5 eq, 17.0 mmol, 3.90 g) was added to a solution of 5-bromopyridin-2(1H)-one (1 eq, 11.0 mmol, 2.00 g), in THF (100 mL). The suspension was stirred for 2 hours at room temperature and 17 hours at 60° C. The reaction mixture was filtered and the mother liquor was concentrated under reduced pressure. The crude product was purified by flash chromatography over silica gel (AIT Flashsmart prepacked column 70 g SiO2) using CH2Cl2/AcOEt 80/20 as eluent to afford the title compound 1-(4-chloro-2-fluorobenzyl)-5-bromopyridin-2(1H)-one (9.10 mmol, 2.87 g, 79%) as a white solid.
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].Br[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:10]=1[F:16].[Br:17][C:18]1[CH:19]=[CH:20][C:21](=[O:24])[NH:22][CH:23]=1>C1COCC1>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]([CH2:8][N:22]2[CH:23]=[C:18]([Br:17])[CH:19]=[CH:20][C:21]2=[O:24])=[C:10]([F:16])[CH:11]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3.9 g
Type
reactant
Smiles
BrCC1=C(C=C(C=C1)Cl)F
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC(NC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for 2 hours at room temperature and 17 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography over silica gel (AIT Flashsmart prepacked column 70 g SiO2)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC1=CC(=C(CN2C(C=CC(=C2)Br)=O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.1 mmol
AMOUNT: MASS 2.87 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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